molecular formula C16H14O B1201795 9-Hydroxymethyl-10-methylanthracene CAS No. 71339-55-4

9-Hydroxymethyl-10-methylanthracene

Cat. No. B1201795
CAS RN: 71339-55-4
M. Wt: 222.28 g/mol
InChI Key: IIJAEVGPROJHIY-UHFFFAOYSA-N
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Description

9-Hydroxymethyl-10-methylanthracene is a chemical compound with the formula C16H14O . It contains a total of 33 bonds, including 19 non-H bonds, 16 multiple bonds, 1 rotatable bond, 16 aromatic bonds, 3 six-membered rings, 2 ten-membered rings, 1 hydroxyl group, and 1 primary alcohol .


Molecular Structure Analysis

The molecular structure of 9-Hydroxymethyl-10-methylanthracene includes the arrangement of atoms and the chemical bonds that hold the atoms together . The 2D chemical structure image of 9-Hydroxymethyl-10-methylanthracene is also called skeletal formula, which is the standard notation for organic molecules .


Chemical Reactions Analysis

The acid-catalyzed solvolysis reaction of 9-methoxy-9-methyl-9,10-dihydroanthracene in 50 vol% acetonitrile in water at 25 °C provides the substitution product 9-hydroxy-9-methyl-9,10-dihydroanthracene (2-OH) and the elimination product 9-methylanthracene .


Physical And Chemical Properties Analysis

9-Hydroxymethyl-10-methylanthracene has a molecular weight of 222.28200 g/mol . It has a density of 1.183g/cm3 and a boiling point of 435.5ºC at 760 mmHg .

Scientific Research Applications

  • 9-Hydroxymethyl-10-methylanthracene undergoes stereoselective metabolism by fungi and mammalian liver microsomes. This process involves hydroxylation, epoxidation, and the formation of hydroxymethyl trans-dihydrodiols, which are analyzed for their absolute configurations and optical purities (Cerniglia et al., 1990) (Von Tungeln & Fu, 1986).

  • It is involved in biochemical reactions with copper(II) halides, leading to the formation of 10-alkyl-10-methoxyanthrones, indicating its reactivity in electron-transfer oxidations of aromatic moieties (Mancilla, Nonhebel, & Russell, 1975).

  • In vitro and in vivo studies show that 9-Hydroxymethyl-10-methylanthracene and related compounds undergo bioalkylation and biooxidation, forming hydroxymethyl and formyl derivatives, which are significant in understanding their metabolic pathways and potential carcinogenicity (Myers, Blake, & Flesher, 1988).

  • Its photocatalytic properties have been studied, showing that it can undergo photocatalytic oxygenation, forming various oxygenated products under specific conditions. This is significant in photochemistry and materials science research (Kotani, Ohkubo, & Fukuzumi, 2004).

  • The compound is also studied for its potential in photochemical dimerization reactions, which is important in the field of organic synthesis and materials science (Becker & Langer, 1993).

Future Directions

While specific future directions for 9-Hydroxymethyl-10-methylanthracene are not mentioned in the search results, anthracene derivatives are commonly used in applications such as OLEDs and triplet–triplet annihilation upconversion . This suggests potential future applications in these areas.

properties

IUPAC Name

(10-methylanthracen-9-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O/c1-11-12-6-2-4-8-14(12)16(10-17)15-9-5-3-7-13(11)15/h2-9,17H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIJAEVGPROJHIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=CC=CC2=C(C3=CC=CC=C13)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80221534
Record name 9-Hydroxymethyl-10-methylanthracene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80221534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-Hydroxymethyl-10-methylanthracene

CAS RN

71339-55-4
Record name 9-Hydroxymethyl-10-methylanthracene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071339554
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9-Hydroxymethyl-10-methylanthracene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80221534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 9-Hydroxymethyl-10-methylanthracene
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G6NRA6AZH6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
77
Citations
YJ Surh, C Blomquist, A Liem, JA Miller - Carcinogenesis, 1990 - academic.oup.com
… In the present study, we found similar sulfotransferase activity in rat liver cytosol which activates 9-hydroxymethyl-10-methylanthracene (HMA) and 1-hydroxymethylpyrene (HMP) to …
Number of citations: 71 academic.oup.com
LS Von Tungeln, PP Fu - Carcinogenesis, 1986 - academic.oup.com
Stereoselective metabolism of 9-methylanthracene (9-MA), 9-hydroxymethylanthracene (9-OHM-A) and 9, 10-dimethyl-anthracene (9, 10-DM-A) by liver microsomes from untreated rats, …
Number of citations: 22 academic.oup.com
HS Lamparczyk, PB Farmer, PD Cary… - …, 1984 - academic.oup.com
… Hplc dution profile of 9-hydroxymethyl-10-methylanthracene metabolites. The compound was metabolized in a rat-liver microsomal preparation and the metabolites extracted and …
Number of citations: 13 academic.oup.com
EJ LaVoie, DT Coleman, JE Rice, NG Geddie… - …, 1985 - academic.oup.com
Specific methylated derivatives of anthracene are mutagenic in S. typhimurium and have tumor-initiating activity on mouse skin. In this study, the mutagenic activities of 1-, 2-, and 9-…
Number of citations: 36 academic.oup.com
JW Flesher, J Horn, AF Lehner - Biochemical and biophysical research …, 1998 - Elsevier
… It should be noted that four of the hydroxymethyl derivatives, 1-hydroxymethylpyrene, 9-hydroxymethylanthracene, 9-hydroxymethyl-10-methylanthracene and 6-…
Number of citations: 19 www.sciencedirect.com
PF Southern, WA Waters - Journal of the Chemical Society (Resumed), 1960 - pubs.rsc.org
… little of the diol (11; R = R‘ = Me) was obtained and, after prolonged reaction, an appreciable amount of its anionotropic rearrangement product , 9-hydroxymethyl-10-methylanthracene (…
Number of citations: 17 pubs.rsc.org
YJ Surh, JA Miller - Chemico-biological interactions, 1994 - Elsevier
… Liem and JA Miller, Metabolic activation of 9-hydroxymethyl-10methylanthracene and 1-hydroxymethylpyrene to electrophilic, mutagenic, and tumorigenic sulfuric acid esters by rat …
Number of citations: 50 www.sciencedirect.com
RC Moschel, WR Hudgins, A Dipple - Chemico-Biological Interactions, 1979 - Elsevier
… 9-Hydroxymethyl-10methylanthracene was prepared by hydrolysis of 9-bromomethyl-10-methylanthracene [13] in acetone/water and purified by crystallization from benzene to yield …
Number of citations: 21 www.sciencedirect.com
SR Myers, JW Blake, JW Flesher - Proceedings of the American …, 1988 - hero.epa.gov
… RRM ABSTRACT 9 METHYLANTHRACENE 9 10 DIMETHYLANTHRACENE 9 HYDROXYMETHYLANTHRACENE 9 HYDROXYMETHYL-10-METHYLANTHRACENE 9 10 …
Number of citations: 0 hero.epa.gov
EG Rogan, EL Cavalieri, BA Walker… - Chemico-biological …, 1986 - Elsevier
Studies were performed to determine the direct mutagenicity of the acetates and some bromides and sulfates of hydroxymethyl polycyclic aromatic hydrocarbons in S. typhimurium …
Number of citations: 74 www.sciencedirect.com

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